Cas no 2092493-02-0 (2-(2-methoxy-3-methylphenyl)morpholine)

2-(2-methoxy-3-methylphenyl)morpholine Chemical and Physical Properties
Names and Identifiers
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- 2-(2-methoxy-3-methylphenyl)morpholine
- 2092493-02-0
- EN300-1785595
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- Inchi: 1S/C12H17NO2/c1-9-4-3-5-10(12(9)14-2)11-8-13-6-7-15-11/h3-5,11,13H,6-8H2,1-2H3
- InChI Key: MBURSFVGTKNRHK-UHFFFAOYSA-N
- SMILES: O1CCNCC1C1C=CC=C(C)C=1OC
Computed Properties
- Exact Mass: 207.125928785g/mol
- Monoisotopic Mass: 207.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 30.5Ų
2-(2-methoxy-3-methylphenyl)morpholine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1785595-1.0g |
2-(2-methoxy-3-methylphenyl)morpholine |
2092493-02-0 | 1g |
$1272.0 | 2023-06-02 | ||
Enamine | EN300-1785595-0.05g |
2-(2-methoxy-3-methylphenyl)morpholine |
2092493-02-0 | 0.05g |
$1068.0 | 2023-09-19 | ||
Enamine | EN300-1785595-0.5g |
2-(2-methoxy-3-methylphenyl)morpholine |
2092493-02-0 | 0.5g |
$1221.0 | 2023-09-19 | ||
Enamine | EN300-1785595-1g |
2-(2-methoxy-3-methylphenyl)morpholine |
2092493-02-0 | 1g |
$1272.0 | 2023-09-19 | ||
Enamine | EN300-1785595-5g |
2-(2-methoxy-3-methylphenyl)morpholine |
2092493-02-0 | 5g |
$3687.0 | 2023-09-19 | ||
Enamine | EN300-1785595-0.25g |
2-(2-methoxy-3-methylphenyl)morpholine |
2092493-02-0 | 0.25g |
$1170.0 | 2023-09-19 | ||
Enamine | EN300-1785595-5.0g |
2-(2-methoxy-3-methylphenyl)morpholine |
2092493-02-0 | 5g |
$3687.0 | 2023-06-02 | ||
Enamine | EN300-1785595-10g |
2-(2-methoxy-3-methylphenyl)morpholine |
2092493-02-0 | 10g |
$5467.0 | 2023-09-19 | ||
Enamine | EN300-1785595-0.1g |
2-(2-methoxy-3-methylphenyl)morpholine |
2092493-02-0 | 0.1g |
$1119.0 | 2023-09-19 | ||
Enamine | EN300-1785595-10.0g |
2-(2-methoxy-3-methylphenyl)morpholine |
2092493-02-0 | 10g |
$5467.0 | 2023-06-02 |
2-(2-methoxy-3-methylphenyl)morpholine Related Literature
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1. Back matter
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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4. Book reviews
Additional information on 2-(2-methoxy-3-methylphenyl)morpholine
Introduction to 2-(2-methoxy-3-methylphenyl)morpholine (CAS No. 2092493-02-0)
2-(2-methoxy-3-methylphenyl)morpholine, identified by its Chemical Abstracts Service (CAS) number 2092493-02-0, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This heterocyclic amine derivative has garnered attention due to its structural complexity and potential therapeutic applications. The compound combines a morpholine moiety with a substituted phenyl ring, making it a promising candidate for further investigation in medicinal chemistry.
The structural framework of 2-(2-methoxy-3-methylphenyl)morpholine consists of a morpholine ring, which is a six-membered oxygen-containing heterocycle, linked to a phenyl ring that is substituted at the 2-position with a methoxy group and at the 3-position with a methyl group. This specific substitution pattern imparts unique electronic and steric properties to the molecule, which can influence its interactions with biological targets. The presence of both electron-donating (methoxy) and electron-withdrawing (methyl) groups on the aromatic ring suggests that this compound may exhibit a balance of lipophilicity and polarity, making it suitable for membrane permeability and target binding.
In recent years, there has been growing interest in exploring morpholine derivatives as pharmacophores due to their diverse biological activities. Morpholine-based compounds have been reported to exhibit properties such as antiviral, anti-inflammatory, and anticancer effects. The specific substitution pattern in 2-(2-methoxy-3-methylphenyl)morpholine may contribute to its potential efficacy in modulating biological pathways associated with these diseases. For instance, the morpholine ring can serve as a scaffold for inhibiting enzymes or receptors involved in disease progression.
One of the most compelling aspects of 2-(2-methoxy-3-methylphenyl)morpholine is its potential as an intermediate in the synthesis of more complex drug molecules. The versatility of morpholine derivatives allows for further functionalization, enabling chemists to tailor the compound's properties for specific therapeutic needs. Researchers have been exploring various synthetic routes to modify this scaffold, aiming to enhance its bioavailability, reduce toxicity, and improve target specificity. The combination of computational modeling and experimental synthesis has been instrumental in optimizing the structure-activity relationships (SAR) of this class of compounds.
The pharmacological profile of 2-(2-methoxy-3-methylphenyl)morpholine has been investigated in several preclinical studies. These studies have revealed that the compound may interact with multiple targets, including G-protein coupled receptors (GPCRs) and ion channels. GPCRs are involved in a wide range of physiological processes, making them attractive targets for drug development. The ability of 2-(2-methoxy-3-methylphenyl)morpholine to modulate GPCR activity could lead to novel therapeutic strategies for conditions such as pain management, neurodegenerative diseases, and cardiovascular disorders.
Moreover, the compound's interaction with ion channels has been explored as a potential mechanism for treating neurological disorders. Ion channels play a critical role in neuronal excitability and signal transmission. By modulating ion channel activity, 2-(2-methoxy-3-methylphenyl)morpholine could potentially alleviate symptoms associated with conditions like epilepsy and chronic pain syndromes. Preclinical data suggests that this compound may exhibit selectivity for certain ion channels while minimizing off-target effects, which is crucial for developing safe and effective drugs.
The synthesis of 2-(2-methoxy-3-methylphenyl)morpholine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic strategies include nucleophilic substitution reactions, cyclization processes, and functional group transformations. Advances in synthetic methodologies have enabled chemists to produce this compound more efficiently, reducing costs and environmental impact. Green chemistry principles have also been applied to develop sustainable synthetic routes, minimizing waste generation and hazardous byproducts.
In conclusion,2-(2-methoxy-3-methylphenyl)morpholine (CAS No. 2092493-02-0) represents a promising area of research in pharmaceutical chemistry. Its unique structural features and potential biological activities make it an attractive candidate for further development into novel therapeutic agents. As research continues to uncover new applications for morpholine derivatives,cas no2092493-02-0 will likely play a significant role in addressing unmet medical needs across various therapeutic domains.
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